Phosphoric acid, diethyl isopropenyl ester

Overview

Description

Phosphoric acid, diethyl isopropenyl ester, also known as diethyl phosphate or ethyl phosphate, is derived from phosphoric acid by replacing one hydroxyl group with an ethyl group . It is commonly used as a solvent, plasticizer, and intermediate in the synthesis of various organic compounds .

Synthesis Analysis

This compound can be synthesized from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . The hydrolysis may take place both under acidic and basic conditions .Molecular Structure Analysis

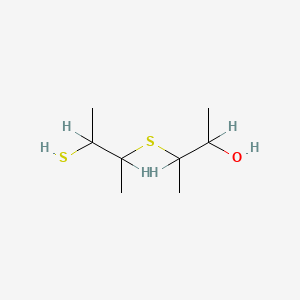

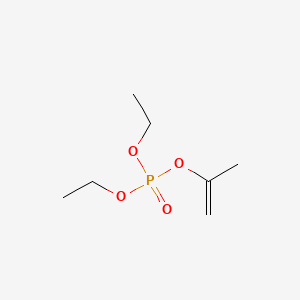

The molecular formula of this compound is C4H11O4P . The molecule contains a total of 27 atoms, including 15 Hydrogen atoms, 7 Carbon atoms, 4 Oxygen atoms, and 1 Phosphorous atom .Chemical Reactions Analysis

Just as carboxylic acids do, inorganic acids such as phosphoric acid also form esters . The esters of phosphoric acid are especially important in biochemistry . A phosphoric acid molecule can form a monoalkyl, a dialkyl, or a trialkyl ester by reaction with one, two, or three molecules of an alcohol .Physical And Chemical Properties Analysis

The molecular weight of this compound is 154.102 Da . More detailed physical and chemical properties may require specific experimental measurements or computational calculations.Scientific Research Applications

Esterification and Coupling Agents

Phosphoric acid, diethyl isopropenyl ester, has been explored in the field of organic synthesis, particularly in esterification processes. For instance, its derivatives, like (6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters, have been identified as efficient and selective coupling agents for the esterification of carboxylic acids and alcohols, yielding chemoselective esters in good to excellent yields (Won et al., 2007).

Biological Role and Analytical Methods

Phosphoric esters, including those related to this compound, play a crucial role in biological processes, particularly in linking respiration and fermentation reactions. Their importance in enzymic reactions involved in the breakdown and interconversion of carbohydrates in plants and animals has been emphasized. The development of analytical methods for identifying and determining these esters has been crucial in advancing this field, demonstrating the significant biological implications of phosphoric esters (Hanes & Isherwood, 1949).

Adhesive Dentistry and Material Science

In the realm of adhesive dentistry, phosphoric acid esters have been utilized as self-etching primers for composite-to-enamel bonding. The chemical mechanism involving their interactions with hydroxyapatite has been studied, revealing that these esters can simultaneously decalcify and adhere to hydroxyapatite, an important component of dental enamel (Fu et al., 2005).

Synthetic Applications and Deprotection

The use of aqueous phosphoric acid, including its esters, in synthetic organic chemistry has been reported. These acids serve as environmentally benign reagents for the deprotection of various functional groups, such as tert-butyl carbamates, esters, and ethers, while offering good selectivity and high yields. This highlights their utility in complex organic syntheses where multiple functional groups need to be protected and deprotected selectively (Li et al., 2006).

Mechanism of Action

Target of Action

Diethyl isopropenyl phosphate, also known as phosphoric acid, diethyl isopropenyl ester, or diethyl prop-1-en-2-yl phosphate, is a complex compound with several potential targets. One of its primary targets is Diacylglycerol acyltransferase/mycolyltransferase Ag85C . This enzyme is responsible for the high affinity of mycobacteria to fibronectin, a large adhesive glycoprotein, which facilitates the attachment of M.tuberculosis to murine alveolar macrophages (AMs) .

Mode of Action

For instance, it may inhibit the activity of the target enzyme, thereby affecting the attachment of M.tuberculosis to murine alveolar macrophages .

Biochemical Pathways

Diethyl isopropenyl phosphate may affect several biochemical pathways. One of these is the isopentenyl diphosphate biosynthesis pathway . This pathway is involved in the production of isopentenyl diphosphate, a central precursor of all isoprenoids . The compound may influence this pathway by acting on the enzyme that catalyzes the phosphorylation of isopentenyl monophosphate, the last step of this biosynthetic sequence to isopentenyl diphosphate .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low .

Result of Action

It is known that the compound can affect the function of its target enzymes, leading to changes in the biochemical pathways they are involved in .

Action Environment

The action, efficacy, and stability of diethyl isopropenyl phosphate can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability

Safety and Hazards

Future Directions

Phosphonic acids represent one of the most important categories of organophosphorus compounds, with myriad examples found in chemical biology, medicine, materials, and other domains . Future research directions could involve exploring new synthesis methods, investigating their biological activities, and developing new applications in various fields .

Biochemical Analysis

Biochemical Properties

Phosphoric acid, diethyl isopropenyl ester, plays a crucial role in biochemical reactions, particularly in the formation of high-energy phosphate bonds. These bonds are essential for storing and transferring energy within cells. The compound interacts with several enzymes, proteins, and other biomolecules. For instance, it can form esters with adenosine triphosphate (ATP), a primary energy carrier in cells . The interaction with ATP involves the formation of phosphoanhydride bonds, which are high-energy bonds that release energy upon hydrolysis . Additionally, this compound, can interact with phospholipids, which are key components of cell membranes .

Cellular Effects

This compound, influences various cellular processes. It affects cell signaling pathways by participating in phosphorylation reactions, which are critical for activating or deactivating proteins and enzymes . This compound also impacts gene expression by modifying the activity of transcription factors through phosphorylation . Furthermore, it plays a role in cellular metabolism by participating in the synthesis and breakdown of ATP, thereby influencing energy production and consumption within cells .

Molecular Mechanism

At the molecular level, this compound, exerts its effects through several mechanisms. It binds to specific enzymes and proteins, altering their activity. For example, it can inhibit or activate enzymes involved in phosphorylation reactions, thereby regulating various biochemical pathways . The compound also affects gene expression by binding to transcription factors and modifying their activity . These interactions result in changes in cellular functions and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound, can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound, is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in changes in cellular metabolism and function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound, vary with different dosages in animal models. At low doses, the compound can enhance cellular functions by promoting energy production and signal transduction . At high doses, it can have toxic or adverse effects, such as disrupting cellular metabolism and causing cell damage . Threshold effects have been observed, where a specific dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound, is involved in several metabolic pathways. It interacts with enzymes and cofactors that participate in phosphorylation reactions, such as kinases and phosphatases . These interactions influence metabolic flux and the levels of various metabolites within cells . The compound also plays a role in the synthesis and breakdown of ATP, which is a central molecule in cellular energy metabolism .

Transport and Distribution

Within cells and tissues, this compound, is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The compound’s localization and accumulation are influenced by these interactions, which can affect its activity and function .

Subcellular Localization

This compound, is localized in specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications direct the compound to particular organelles, such as the mitochondria and the endoplasmic reticulum . These localizations are crucial for its role in energy metabolism and signal transduction .

properties

IUPAC Name |

diethyl prop-1-en-2-yl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O4P/c1-5-9-12(8,10-6-2)11-7(3)4/h3,5-6H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIRYXWQEOZQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80312835 | |

| Record name | Phosphoric acid, diethyl isopropenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5954-28-9 | |

| Record name | Diethyl 1-methylvinyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, diethyl isopropenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Diethyl isopropenyl phosphate behave in copolymerization reactions?

A1: Diethyl isopropenyl phosphate (DEIPA) participates in free radical-initiated copolymerization reactions with other vinyl monomers like vinyl acetate (VAc) and acrylonitrile (AN) []. Research has shown that DEIPA exhibits a lower reactivity compared to VAc and AN in these reactions. Specifically, the monomer reactivity ratios for DEIPA with VAc are r(VAc) = 1.56 and r(DEIPA) = 0.44, and with AN are r(AN) = 15.2 and r(DEIPA) = 0.031 []. This lower reactivity is attributed to the presence of the -methyl substituent on the vinyl phosphate monomer [].

Q2: What is the impact of Diethyl isopropenyl phosphate incorporation on copolymer properties?

A2: The inclusion of DEIPA in copolymers influences both their molecular weight and viscosity. As the proportion of DEIPA units increases within the copolymer, both the intrinsic viscosity and the number-average molecular weight decrease []. This behavior suggests that DEIPA acts as a chain transfer agent during polymerization, leading to shorter polymer chains. Similar effects have been observed with diethyl vinylphosphonate (DEVPA), another vinyl phosphate monomer [].

Q3: Are there any calculated parameters that describe the reactivity of Diethyl isopropenyl phosphate?

A3: Yes, the Alfrey-Price parameters, Q and e, have been determined for DEIPA. These values provide insights into the reactivity of a monomer in copolymerization reactions. For DEIPA, Q values of 0.015 and 0.014 were calculated from its copolymerization with VAc and AN, respectively. The corresponding e values were determined to be 0.39 and 0.34 []. These values indicate that DEIPA has a lower resonance stabilization (Q) and a slightly electron-donating character (e) compared to monomers with higher Q and e values.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.